![molecular formula C13H19ClN4O2 B13054909 Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hcl](/img/structure/B13054909.png)
Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolo group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction might involve the use of dimethylformamide (DMF) as a solvent and a palladium catalyst to promote the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of automated systems to monitor temperature, pressure, and pH levels would ensure the consistency and quality of the final product. Additionally, purification steps such as crystallization or chromatography might be employed to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hydrochloride can undergo various types of chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be carried out in acidic or basic conditions depending on the desired product. Similarly, reduction reactions might require the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
科学的研究の応用
Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: There is potential for this compound to be used in the development of new pharmaceuticals. Its unique structure might allow for the creation of drugs with specific therapeutic effects.
Industry: In industrial applications, the compound can be used in the development of new materials with unique properties. For example, it might be used in the creation of polymers or coatings with enhanced durability or functionality.
作用機序
The mechanism of action of Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
Ethyl 1H-pyrrole-2-carboxylate: This compound shares a similar pyrrole structure but lacks the pyrimidine ring.
2-Ethylpyrrole: Another similar compound that contains the pyrrole ring but differs in its substituents and overall structure.
Uniqueness
Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hydrochloride is unique due to its combination of the pyrrole and pyrimidine rings. This unique structure allows for specific interactions with biological molecules and provides distinct chemical properties that are not found in simpler compounds.
特性
分子式 |
C13H19ClN4O2 |
|---|---|
分子量 |
298.77 g/mol |
IUPAC名 |
ethyl 2-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)pyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18N4O2.ClH/c1-2-19-12(18)9-5-15-13(16-6-9)17-7-10-3-14-4-11(10)8-17;/h5-6,10-11,14H,2-4,7-8H2,1H3;1H |
InChIキー |
VYDSQOGKFYNUIS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CC3CNCC3C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


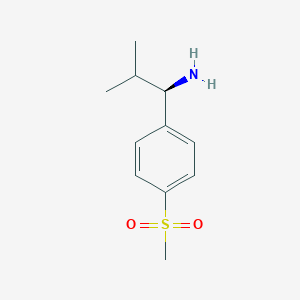

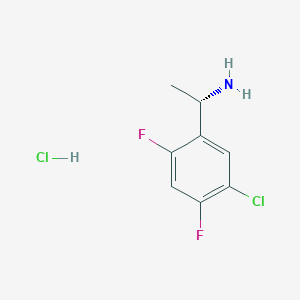

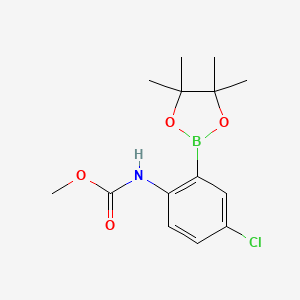
![5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13054853.png)
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13054875.png)
![Methyl (S)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13054880.png)
![N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13054885.png)
![2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid](/img/structure/B13054886.png)
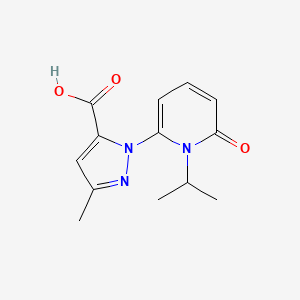
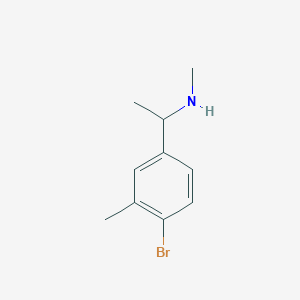
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone](/img/structure/B13054898.png)

